![molecular formula C16H16N4O B5587960 5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)
5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Synthesis Analysis
Pyrazolopyrimidinones are synthesized through various catalytic methods and reactions. For instance, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones are synthesized from the reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids, showing the versatility and efficiency of catalysis in these syntheses (Heravi et al., 2007).
Molecular Structure Analysis
The structural elucidation of pyrazolopyrimidinones involves various spectroscopic techniques. For example, a study on the synthesis and characterization of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, utilized FT-IR, NMR, and single-crystal X-ray diffraction methods, highlighting the molecular geometry and electronic structure of such compounds (Özdemir et al., 2015).
Chemical Reactions and Properties
Pyrazolopyrimidinones undergo various chemical reactions, leading to a wide range of derivatives with diverse properties. A notable reaction is the iodocyclization of 6-alkenyl(alkynyl)-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones, yielding fused pyrimidinone derivatives, which exemplifies the reactive versatility of this scaffold (Bentya et al., 2011).
Scientific Research Applications
Synthesis and Biological Evaluation
Research has demonstrated the synthesis of a novel series of pyrazolopyrimidine derivatives, exploring their biological activities. For instance, Rahmouni et al. (2016) synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were found to have potential anticancer properties, indicating the broad applicability of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry (Rahmouni et al., 2016).
Anticancer and Anti-inflammatory Properties
Further investigations into pyrazolopyrimidine derivatives have revealed their potential as anticancer and anti-inflammatory agents. Another study by Yewale et al. (2012) synthesized novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones and evaluated them as potential anti-inflammatory agents. The study found that some compounds exhibited superior anti-inflammatory activity in comparison to standard drugs, highlighting the therapeutic potential of pyrazolopyrimidine derivatives in treating inflammation-related disorders (Yewale et al., 2012).
Corrosion Inhibition Properties
Apart from their biological applications, pyrazolopyrimidine derivatives have also been studied for their corrosion inhibition properties. Abdel Hameed et al. (2020) investigated the corrosion inhibition and adsorption properties of some heterocyclic derivatives, including pyrazolo[3,4-d]pyrimidin-4-one derivatives, on C-steel surfaces in HCl. The study found that these compounds exhibited good corrosion inhibition efficiency, suggesting their potential use in protecting metals against corrosion (Abdel Hameed et al., 2020).
Future Directions
Future research could focus on further exploring the biological activity of this compound, particularly its potential role in inhibiting CDK2 or other protein kinases . Additionally, the synthesis of this compound could be optimized, and its reactivity in various chemical reactions could be further studied .
properties
IUPAC Name |
6-ethyl-1-phenyl-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-3-10-19-14(4-2)18-15-13(16(19)21)11-17-20(15)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTCOSNLUTUWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1-phenyl-5-(prop-2-en-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
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